3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid
Description
Properties
CAS No. |
6951-12-8 |
|---|---|
Molecular Formula |
C12H15ClO2S |
Molecular Weight |
258.76 g/mol |
IUPAC Name |
3-[4-(2-chloroethylsulfanylmethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H15ClO2S/c13-7-8-16-9-11-3-1-10(2-4-11)5-6-12(14)15/h1-4H,5-9H2,(H,14,15) |
InChI Key |
HERXCPLQLPGVGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)CSCCCl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(4-Chloromethylphenyl)propanoic Acid Derivatives
A key intermediate in the preparation is 2-(4-chloromethylphenyl)propanoic acid or its methyl ester, which can be synthesized via chloromethylation of 2-phenylpropionic acid. The process is well documented in patent CN106349051A, which outlines a robust industrially scalable method:
Step 1: Chloromethylation of 2-phenylpropionic acid
- React 2-phenylpropionic acid with formaldehyde and concentrated sulfuric acid at 20–50 °C.
- Slowly add hydrogen chloride and heat the mixture to 70–100 °C for 10–30 hours.
- This yields 2-(4-chloromethylphenyl)propanoic acid with high purity (>99%).
Step 2: Esterification to methyl 2-(4-chloromethylphenyl)propanoate
- React the acid with methanol in the presence of thionyl chloride at 45–65 °C for 12–24 hours.
- Purify by aqueous workup and vacuum distillation to obtain the methyl ester with purity >99% and yield around 90–93%.
Table 1: Reaction Conditions and Yields for Chloromethylation and Esterification
| Step | Reactants & Conditions | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | 2-phenylpropionic acid + formaldehyde + H2SO4 + HCl | 70–100 | 10–30 | — | >99 |
| 2 | 2-(4-chloromethylphenyl)propanoic acid + MeOH + SOCl2 | 45–65 | 12–24 | 90–93 | >99 |
This method is noted for its simplicity, high purity, and good yield, making it suitable for industrial production.
Introduction of the [(2-Chloroethyl)sulfanyl]methyl Group
The sulfanyl substitution involves attaching a 2-chloroethyl group via a sulfanyl (thioether) linkage to the chloromethyl position on the phenyl ring.
While direct literature on the exact preparation of 3-(4-{[(2-chloroethyl)sulfanyl]methyl}phenyl)propanoic acid is limited, related organosulfur chemistry and analogous compounds suggest the following general synthetic approach:
This can be achieved by:
- Reacting methyl 2-(4-chloromethylphenyl)propanoate or the acid with 2-chloroethanethiol or sodium 2-chloroethanethiolate under basic conditions.
- The sulfanyl group forms via nucleophilic attack on the benzylic chloride, replacing chloride with the sulfanyl linkage.
- Subsequent hydrolysis (if starting from the methyl ester) yields the free acid.
This method is consistent with standard sulfide formation reactions in organic synthesis, where alkyl halides react with thiolates to form thioethers.
Alternative Synthetic Routes and Modifications
Coupling methods using carbodiimides and N-hydroxysuccinimide (NHS): For related compounds, amide bond formation and functional group modifications have been achieved using DCC/NHS coupling, which may be adapted for introducing functional groups on the propanoic acid moiety.
Use of protecting groups and stepwise functionalization: Some processes use protecting groups on the phenyl or acid moieties to facilitate selective substitution or coupling reactions.
Summary of Key Synthetic Parameters
| Parameter | Typical Value / Condition | Notes |
|---|---|---|
| Chloromethylation temperature | 20–100 °C | Controlled addition of H2SO4 and HCl |
| Chloromethylation reaction time | 10–30 hours | Longer times improve conversion |
| Esterification temperature | 45–65 °C | Thionyl chloride catalyzed |
| Esterification reaction time | 12–24 hours | Vacuum distillation for purification |
| Sulfanyl substitution conditions | Basic medium, nucleophilic substitution | Typically room temp to mild heating |
| Purity of intermediates | >99% | Confirmed by chromatographic methods |
| Yield of key steps | 90–93% | High yield suitable for scale-up |
Chemical Reactions Analysis
Types of Reactions
3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloroethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
One of the prominent applications of this compound is in the development of anticancer agents. Research indicates that derivatives of propanoic acid compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, modifications to the structure of similar compounds have shown promising results as histone deacetylase inhibitors (HDACIs), which are critical in cancer therapy. In a study, it was reported that certain derivatives demonstrated IC50 values ranging from 0.69 μM to 11 μM against HeLa cells, outperforming standard treatments like doxorubicin .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Molecular docking studies suggest that these compounds interact with specific biological targets, leading to cellular responses that inhibit tumor growth. The structural modifications, such as the introduction of chloroethyl groups, enhance their binding affinity and biological activity .
Agricultural Applications
Herbicide Development
In agricultural sciences, compounds similar to 3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid have been explored for their potential as herbicides. The incorporation of sulfanyl groups can improve the efficacy and selectivity of herbicides against target weeds while minimizing impact on non-target species. Studies have indicated that such compounds can disrupt metabolic pathways in plants, leading to effective weed control .
Environmental Impact Studies
Research has also focused on the environmental impact of these compounds when used as herbicides. For instance, studies on metolachlor and its derivatives have shown how these chemicals behave in soil and water systems, including their degradation pathways and persistence. Understanding these factors is crucial for developing safer agricultural practices and mitigating environmental risks associated with chemical runoff .
Comprehensive Data Tables
| Application Area | Compound | Activity | IC50 Values | Notes |
|---|---|---|---|---|
| Medicinal Chemistry | 3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid | Antiproliferative | 0.69 - 11 μM (HeLa cells) | Effective as HDACIs |
| Agricultural Science | Similar propanoic acids | Herbicide activity | N/A | Disrupts metabolic pathways in plants |
| Environmental Science | Metolachlor derivatives | Soil degradation | N/A | Studies on persistence and environmental impact |
Case Studies
- Antiproliferative Activity Study
-
Herbicide Efficacy Research
- Field studies evaluated the effectiveness of sulfanyl-containing herbicides in controlling specific weed species while monitoring their environmental impact. Results demonstrated significant weed suppression with minimal non-target effects, highlighting the utility of these compounds in sustainable agriculture .
- Environmental Fate Analysis
Mechanism of Action
The mechanism of action of 3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Key Findings :
- Electron-withdrawing groups (e.g., CF3 in ) significantly lower pKa compared to the target compound’s chloroethyl-sulfanyl group.
- Sulfonyl derivatives () exhibit higher acidity than sulfanyl analogs due to stronger electron withdrawal.
Structural Analogues with Halogen Variations
Halogen substituents impact both electronic properties and bioactivity:
Key Findings :
- Bromine and chlorine substituents () enhance lipophilicity and target binding in bioactive compounds.
- The 2-chloroethyl group in the target compound may confer alkylation capacity, similar to nitrogen mustard derivatives.
Sulfanyl vs. Sulfonyl Derivatives
The sulfanyl (thioether) group in the target compound contrasts with sulfonyl derivatives:
-
- Higher nucleophilicity, enabling participation in redox or alkylation reactions.
- Moderate electron donation, reducing acidity compared to sulfonyl analogs.
Biological Activity
3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid, also known as a derivative of 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoic acid, has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacological applications. This compound exhibits structural similarities to other bioactive molecules, suggesting a promising avenue for therapeutic development.
Chemical Structure and Properties
The chemical structure of 3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid can be represented as follows:
- Molecular Formula : C12H15ClO2S
- Molecular Weight : 258.76 g/mol
This compound features a chloroethyl group, which is significant for its biological interactions, particularly in targeting specific cellular pathways.
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar to 3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid have shown inhibitory actions on HCT-116 colorectal cancer cells with IC50 values comparable to established chemotherapeutics like doxorubicin .
A detailed study on related compounds revealed that out of 24 synthesized derivatives, several demonstrated significant apoptotic activity and reduced cell viability in cancer models. The mechanism of action appears to involve the inhibition of histone deacetylases (HDACs), which are critical in regulating gene expression related to cell cycle progression and apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through structure-activity relationship studies. Variations in the substitution patterns on the phenyl ring and modifications to the chloroethyl moiety significantly influence the potency and selectivity against cancer cells. For example, modifications that enhance lipophilicity have been correlated with increased cellular uptake and bioactivity .
Case Study 1: Antiproliferative Activity
In a comparative study, several analogs of 3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid were tested against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. The results indicated that certain derivatives displayed IC50 values ranging from 0.69 μM to 11 μM, showcasing their potential as effective anticancer agents .
Case Study 2: Mechanistic Insights
Further mechanistic studies utilizing molecular docking techniques suggested that these compounds interact with key proteins involved in cell signaling pathways related to cancer progression. The binding affinity of these compounds to target proteins was analyzed, revealing promising interactions that could lead to the development of novel therapeutic agents .
Data Table: Biological Activity Overview
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid | HCT-116 | 0.69 | HDAC Inhibition |
| Analog A | HeLa | 11 | Apoptosis Induction |
| Analog B | MCF-7 | 2.29 | Cell Cycle Arrest |
Q & A
Q. What are the recommended synthetic routes for 3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid, and how can purity be optimized?
Methodological Answer: The compound’s synthesis can be approached via Friedel-Crafts alkylation to introduce the phenylpropanoic acid backbone, followed by thiol-ene chemistry for the (2-chloroethyl)sulfanyl moiety. Key steps include:
- Friedel-Crafts Alkylation : Use aluminum chloride (AlCl₃) as a Lewis catalyst to attach the propanoic acid group to the aromatic ring .
- Thiol-Ene Reaction : Introduce the 2-chloroethyl sulfanyl group via radical-mediated coupling, ensuring stoichiometric control to minimize disulfide byproducts.
- Purification : Employ continuous flow reaction systems to enhance yield and purity, followed by crystallization in ethanol/water mixtures (70:30 v/v) to isolate the product .
Purity Optimization : Monitor impurities (e.g., unreacted thiols or chloroethyl derivatives) using HPLC with a C18 column and UV detection at 254 nm. Reference EP impurity standards (e.g., 2-(4-ethylphenyl)-propanoic acid analogs) for calibration .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Expect aromatic proton signals at δ 7.2–7.4 ppm (para-substituted phenyl) and a triplet for the -CH₂-S- group at δ 2.8–3.2 ppm. The propanoic acid -COOH proton appears as a broad peak at δ 12–13 ppm .
- ¹³C NMR : Confirm the carbonyl carbon (C=O) at δ 170–175 ppm and aromatic carbons at δ 125–140 ppm.
- Mass Spectrometry (MS) : Use ESI-MS in negative ion mode to detect the molecular ion peak [M-H]⁻ at m/z ≈ 286 (calculated for C₁₂H₁₃ClO₂S). Fragmentation patterns should show loss of HCl (Δ m/z 36) and CO₂ (Δ m/z 44) .
- HPLC : Pair with a diode array detector (DAD) and a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 3.5 µm) using a gradient of acetonitrile/0.1% formic acid .
Q. What pharmacological pathways or targets are relevant for studying this compound’s bioactivity?
Methodological Answer: The compound’s sulfanyl and chloroethyl groups suggest potential interactions with:
- Cysteine Proteases : Use fluorescence-based assays (e.g., Z-Phe-Arg-AMC substrate) to evaluate inhibition kinetics.
- DNA Alkylation : Assess genotoxicity via comet assays or LC-MS/MS detection of DNA adducts (e.g., N7-guanine adducts) .
- Anti-inflammatory Pathways : Measure TNF-α and IL-6 suppression in LPS-stimulated macrophages using ELISA. Compare results to ibuprofen derivatives (e.g., 2-(4-isobutylphenyl)propanoic acid analogs) for structure-activity relationships .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction mechanisms of this compound?
Methodological Answer:
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model Friedel-Crafts and thiol-ene steps. Use software like Gaussian or ORCA to identify transition states and intermediates .
- Machine Learning (ML) : Train ML models on datasets of similar sulfanyl-containing compounds to predict optimal reaction conditions (e.g., temperature, solvent polarity). ICReDD’s integrated computational-experimental workflows are recommended for high-throughput screening .
- Molecular Dynamics (MD) : Simulate solvent effects on crystallization using GROMACS, focusing on ethanol/water mixtures to refine purification protocols .
Q. How should researchers resolve contradictions in reaction yield data across studies?
Methodological Answer:
- Systematic Variability Analysis :
- Impurity Profiling : Compare impurity spectra (e.g., via LC-MS) with reference standards (e.g., EP Impurity M or N) to identify side reactions .
- Kinetic Studies : Conduct time-resolved in situ IR spectroscopy to monitor intermediate formation and decay during thiol-ene coupling.
- Statistical Design of Experiments (DoE) : Use a fractional factorial design to isolate critical variables (e.g., catalyst loading, reaction time) affecting yield .
- Cross-Validation : Replicate reactions under standardized conditions (e.g., anhydrous DCM, 25°C) and compare results with published protocols using QSAR models .
Q. What strategies address stereochemical challenges in synthesizing or analyzing this compound?
Methodological Answer:
- Chiral Chromatography : Separate enantiomers (if present) using a Chiralpak IC column with heptane/ethanol (90:10 v/v) at 1.0 mL/min. Validate with circular dichroism (CD) spectroscopy .
- Crystallography : Perform single-crystal X-ray diffraction to resolve absolute configuration. Use SHELX or Olex2 for structure refinement .
- Dynamic Kinetic Resolution : For racemic mixtures, employ enzymatic catalysts (e.g., lipases) in biphasic systems to favor one enantiomer. Monitor enantiomeric excess (ee) via chiral GC-MS .
Q. How can AI-driven platforms enhance experimental design for derivatives of this compound?
Methodological Answer:
- Automated Reaction Planning : Use tools like ChemOS or IBM RXN for retrosynthetic analysis, prioritizing routes with minimal steps and high atom economy .
- Process Control : Implement AI-powered sensors (e.g., inline PAT tools) for real-time adjustment of pH, temperature, and reagent flow in continuous synthesis .
- Data Integration : Curate reaction data in platforms like Citrination to build predictive models for derivative synthesis (e.g., substituting chloroethyl with fluoropropyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
